6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The compound’s bicyclic structure provides stability and unique reactivity, making it valuable in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid: A compound with similar protective groups and applications.
Uniqueness
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1
Biological Activity
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid, also known by its CAS number 2137787-94-9, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21NO5, with a molecular weight of 379.4 g/mol. The structure features a bicyclic framework with a methoxycarbonyl group attached to a fluorenyl moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H21NO5 |
Molecular Weight | 379.4 g/mol |
CAS Number | 2137787-94-9 |
SMILES | O=C(O)C1CN(C(=O)OCC2c3ccccc3-c3ccccc32)CC12COC2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, indicating potential antibacterial properties.
- Receptor Modulation : The structural characteristics suggest possible interactions with neurotransmitter receptors, particularly those involved in psychotropic effects.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds can demonstrate significant antimicrobial properties. For example, studies on related structures have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data for this compound is limited, its structural analogs provide a basis for hypothesizing similar effects.
Neuropharmacological Effects
In an evaluation of compounds with similar structural motifs, some were identified as selective dopamine D(3) receptor antagonists. This suggests that the compound may possess neuropharmacological properties relevant to the treatment of psychiatric disorders . Further research is needed to elucidate these effects specifically for 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid.
Toxicology and Safety Profile
While specific toxicological data for this compound are not available, safety assessments for structurally similar compounds indicate the necessity for careful evaluation due to potential cytotoxic effects at higher concentrations .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI Key |
VZAOMMLFHGMQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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